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Compound of Interest

Compound Name:
(4,6-Dimethylpyrimidin-2-

yl)methanol

Cat. No.: B151653 Get Quote

An In-depth Technical Guide to (4,6-
Dimethylpyrimidin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

synthesis, and potential biological significance of (4,6-Dimethylpyrimidin-2-yl)methanol. The

information is curated to support research and development activities in medicinal chemistry

and related fields.

Chemical Structure and IUPAC Name
(4,6-Dimethylpyrimidin-2-yl)methanol is a heterocyclic organic compound featuring a

pyrimidine ring substituted with two methyl groups and a hydroxymethyl group.

IUPAC Name: (4,6-Dimethylpyrimidin-2-yl)methanol

Canonical SMILES: CC1=CC(=NC(=N1)CO)C[1]

Chemical Structure:

Caption: Chemical structure of (4,6-Dimethylpyrimidin-2-yl)methanol.
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Physicochemical and Pharmacokinetic Properties
A summary of the key physicochemical and predicted pharmacokinetic properties of (4,6-
Dimethylpyrimidin-2-yl)methanol is presented in Table 1. These parameters are crucial for

assessing its drug-likeness and potential for further development.

Table 1: Physicochemical and Predicted Pharmacokinetic Properties

Property Value Reference

Molecular Formula C₇H₁₀N₂O

Molecular Weight 138.17 g/mol

Melting Point 87-88 °C

Boiling Point (Predicted) 235.1 ± 28.0 °C

Density (Predicted) 1.130 ± 0.06 g/cm³

pKa (Predicted) 13.75 ± 0.10

LogP (Predicted) 0.58570

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor

Count
3

Rotatable Bond Count 1

Topological Polar Surface Area 46.01 Å² [1]

Synthesis and Experimental Protocols
(4,6-Dimethylpyrimidin-2-yl)methanol is a synthetic compound, and its preparation can be

approached through various synthetic routes. A common strategy involves the reduction of a

corresponding carbonyl compound, such as an aldehyde or an ester.

General Synthesis Workflow
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A plausible synthetic workflow for (4,6-Dimethylpyrimidin-2-yl)methanol starting from the

corresponding carboxylic acid ester is outlined below.

Ethyl 4,6-dimethylpyrimidine-2-carboxylate
Reducing Agent

(e.g., LiAlH4 or NaBH4)
in aprotic solvent (e.g., THF or Ethanol)

Reduction (4,6-Dimethylpyrimidin-2-yl)methanol

Click to download full resolution via product page

Caption: General workflow for the synthesis of (4,6-Dimethylpyrimidin-2-yl)methanol.

Experimental Protocol: Reduction of Ethyl 4,6-
dimethylpyrimidine-2-carboxylate
This protocol is a representative example for the reduction of a pyrimidine-2-carboxylate ester

to the corresponding alcohol.

Materials:

Ethyl 4,6-dimethylpyrimidine-2-carboxylate

Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

Anhydrous tetrahydrofuran (THF) or Ethanol

Distilled water

Saturated aqueous solution of sodium sulfate (Na₂SO₄)

Anhydrous magnesium sulfate (MgSO₄)

Organic solvent for extraction (e.g., ethyl acetate)

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic

stirrer, dropping funnel, etc.)
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Procedure:

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or

argon), suspend or dissolve the reducing agent (e.g., 1.5 equivalents of LiAlH₄) in the

appropriate anhydrous solvent (e.g., THF).

Addition of Ester: Cool the suspension to 0 °C using an ice bath. To this, add a solution of

ethyl 4,6-dimethylpyrimidine-2-carboxylate (1 equivalent) in the same anhydrous solvent

dropwise via a dropping funnel.

Reaction: After the addition is complete, allow the reaction mixture to warm to room

temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin

Layer Chromatography (TLC).

Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench

the excess reducing agent by the slow, dropwise addition of water, followed by a 15%

aqueous solution of sodium hydroxide, and then again by water.

Work-up: Filter the resulting mixture through a pad of celite and wash the filter cake with the

extraction solvent (e.g., ethyl acetate).

Extraction: Transfer the filtrate to a separatory funnel and separate the organic layer. Wash

the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

Purification: Remove the solvent under reduced pressure to obtain the crude product. The

crude product can be further purified by column chromatography on silica gel or by

recrystallization to yield pure (4,6-Dimethylpyrimidin-2-yl)methanol.

Biological Activity and Signaling Pathways
While pyrimidine derivatives are known to exhibit a wide range of biological activities, including

anticancer, antiviral, and antimicrobial effects, there is currently a lack of specific data in the

public domain detailing the biological activity or the signaling pathways directly modulated by

(4,6-Dimethylpyrimidin-2-yl)methanol.

Research on structurally related compounds, such as 2-amino-4,6-dimethylpyrimidin-5-ol

derivatives, has shown inhibitory activity against Fibroblast Growth Factor Receptor 4 (FGFR4),
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a key player in hepatocellular carcinoma. This suggests that the 4,6-dimethylpyrimidine scaffold

could be a valuable starting point for the design of kinase inhibitors.

Hypothetical Signaling Pathway Involvement
Based on the activity of related pyrimidine derivatives, a hypothetical interaction with a generic

kinase signaling pathway is depicted below. This diagram illustrates a potential mechanism of

action where a pyrimidine-based inhibitor could block the ATP-binding site of a kinase, thereby

inhibiting downstream signaling.
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Caption: Hypothetical inhibition of a kinase signaling pathway by a pyrimidine derivative.

Conclusion and Future Directions
(4,6-Dimethylpyrimidin-2-yl)methanol is a well-characterized small molecule with a

straightforward synthetic route. While its direct biological targets and effects are yet to be fully

elucidated, the broader class of pyrimidine derivatives holds significant promise in drug

discovery. Future research should focus on screening this compound against various biological

targets, particularly protein kinases, to uncover its potential therapeutic applications. Further

derivatization of the hydroxymethyl group could also lead to the development of novel

compounds with enhanced potency and selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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